2-(3-NITROPHENYL)-5-PHENYL-4-(THIOPHEN-2-YL)-1H-IMIDAZOLE
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Overview
Description
2-(3-Nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole is a heterocyclic compound that features a unique combination of nitrophenyl, phenyl, and thiophene groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole typically involves multi-step reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and purity while reducing costs and environmental impact. This can include the use of continuous flow reactors, greener solvents, and more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-(3-Nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives with different substituents, such as:
- 2-(3-Nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole
- 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives
Uniqueness
What sets this compound apart is its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(3-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-22(24)15-9-4-8-14(12-15)19-20-17(13-6-2-1-3-7-13)18(21-19)16-10-5-11-25-16/h1-12H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEXAGLOSRZIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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